molecular formula C14H13ClFN3O3 B2959511 N-(3-chloro-4-fluorophenyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide CAS No. 1170956-27-0

N-(3-chloro-4-fluorophenyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide

Cat. No. B2959511
CAS RN: 1170956-27-0
M. Wt: 325.72
InChI Key: DLXCTDOGMXLVCN-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide is a useful research compound. Its molecular formula is C14H13ClFN3O3 and its molecular weight is 325.72. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antiemetic and Antidepressant Properties : One study discusses a related compound with potential clinical efficacy in emesis and depression, suggesting a potential avenue for research into similar compounds like N-(3-chloro-4-fluorophenyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide (Harrison et al., 2001).

  • Inhibitor of Transcription Factors NF-kappaB and AP-1 : Research exploring the structure-activity relationship of similar compounds as inhibitors of NF-kappaB and AP-1 transcription factors indicates the potential of this compound in this field (Palanki et al., 2000).

  • Antibacterial Activities : A study on fluoroquinolones, which share structural similarities, demonstrates potent antibacterial activities against both Gram-positive and Gram-negative bacteria (Kuramoto et al., 2003).

  • Structural and UV Studies : Research focusing on the structural and UV analysis of related uracil derivatives, including their interaction with DNA, highlights the potential for similar studies on this compound (Yao et al., 2013).

  • Antitumor Activity : A study on pyrimidinyl pyrazole derivatives with structural resemblance shows significant cytotoxicity against tumor cell lines, suggesting a potential area of research for this compound in cancer therapy (Naito et al., 2005).

  • Allergen Identification in Pharmaceutical Industry : Research on the allergenic potential of pharmaceutical intermediates suggests the importance of assessing similar risks for this compound (Jungewelter & Aalto‐Korte, 2008).

  • Anti-Inflammatory and Analgesic Agents : A study on novel pyrimidine derivatives with anti-inflammatory and analgesic activities indicates another potential application for this compound (Muralidharan et al., 2019).

  • Selective Androgen Receptor Modulator for Hormonal Male Contraception : A study on a related compound as a selective androgen receptor modulator suggests potential research into similar applications for this compound (Jones et al., 2009).

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFN3O3/c1-7-9(13(21)19-14(22)17-7)3-5-12(20)18-8-2-4-11(16)10(15)6-8/h2,4,6H,3,5H2,1H3,(H,18,20)(H2,17,19,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLXCTDOGMXLVCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)CCC(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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